Cas no 905683-24-1 (N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide)

N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide
- AB00679444-01
- MLS001239288
- CHEMBL1904334
- F2541-0015
- AKOS024658624
- HMS3034H04
- SMR000808618
- 905683-24-1
-
- インチ: 1S/C14H14N2O3S2/c17-13-9-11(10-16(13)12-5-2-1-3-6-12)15-21(18,19)14-7-4-8-20-14/h1-8,11,15H,9-10H2
- InChIKey: QEPPWWSNJAJINP-UHFFFAOYSA-N
- ほほえんだ: S(C1=CC=CS1)(NC1CC(N(C2C=CC=CC=2)C1)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 322.04458466g/mol
- どういたいしつりょう: 322.04458466g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 483
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 103Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2541-0015-4mg |
N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide |
905683-24-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2541-0015-3mg |
N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide |
905683-24-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2541-0015-5μmol |
N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide |
905683-24-1 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2541-0015-10μmol |
N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide |
905683-24-1 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2541-0015-20mg |
N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide |
905683-24-1 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2541-0015-100mg |
N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide |
905683-24-1 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2541-0015-5mg |
N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide |
905683-24-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2541-0015-2mg |
N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide |
905683-24-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2541-0015-2μmol |
N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide |
905683-24-1 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2541-0015-10mg |
N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide |
905683-24-1 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide 関連文献
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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8. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamideに関する追加情報
N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide: A Comprehensive Overview of CAS No. 905683-24-1
N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide (CAS No. 905683-24-1) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of sulfonamides, which are widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
The molecular structure of N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide features a thiophene ring linked to a sulfonamide group, with a substituted pyrrolidinone moiety. The presence of these functional groups imparts specific chemical and biological characteristics to the molecule, making it an intriguing candidate for various pharmaceutical applications. Recent studies have highlighted its potential as a lead compound for the development of novel drugs targeting specific diseases.
In terms of its chemical properties, N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide exhibits good solubility in polar solvents such as dimethyl sulfoxide (DMSO) and methanol. This solubility profile facilitates its use in various experimental setups, including in vitro assays and animal models. The compound's stability under different conditions, such as pH and temperature, has also been extensively studied to ensure its reliability in pharmaceutical formulations.
One of the key areas of research involving N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide is its potential as an anti-inflammatory agent. Inflammatory diseases, such as arthritis and inflammatory bowel disease (IBD), are major health concerns worldwide. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), thereby reducing inflammation. These findings suggest that N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide could be a valuable therapeutic option for managing inflammatory conditions.
Another promising application of N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide is in cancer therapy. Cancer remains one of the leading causes of mortality globally, and the development of new anticancer agents is crucial for improving patient outcomes. Research has demonstrated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism by which N-(5-oxo-1-phenylpyrrolidin-3-y l)thiophene -2-sulfonamide exerts its anticancer effects involves the modulation of key signaling pathways, such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer cells.
Beyond its anti-inflammatory and anticancer properties, N-(5-o xo -1 -phe n yl p y rro lid i n - 3 - y l )t hi o ph e n e - 2 - s ul fo na m i d e has also shown potential in other therapeutic areas. For instance, preliminary studies have indicated that it may have neuroprotective effects, making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier (BBB) further enhances its potential in this context.
The safety profile of N-(5-o xo -1 -phe n yl p y rro lid i n - 3 - y l )t hi o ph e n e - 2 - s ul fo na m i d e is another critical aspect that has been extensively evaluated. Preclinical studies have demonstrated that it exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. This favorable safety profile supports its further development as a potential drug candidate.
In conclusion, N-(5-o xo -1 -phe n yl p y rro lid i n - 3 - y l )t hi o ph e n e - 2 - s ul fo na m i d e (CAS No. 905683–24–1) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and biological activities make it an attractive target for further research and development in the pharmaceutical industry. Ongoing studies are likely to uncover additional benefits and refine its use in clinical settings, ultimately contributing to improved patient care and outcomes.
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